molecular formula C14H9Cl2F3N2O2 B3716363 1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B3716363
M. Wt: 365.1 g/mol
InChI Key: NOUMKSUUUPBQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea is a chemical compound known for its unique structural properties and potential applications in various fields This compound is characterized by the presence of dichlorophenyl and trifluoromethoxyphenyl groups attached to a urea backbone

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea can be compared with other similar compounds, such as:

    Diuron: A herbicide with a similar urea backbone but different substituents.

    Fluometuron: Another herbicide with structural similarities but different functional groups.

    Chlorotoluron: A compound with a similar phenylurea structure but different substituents.

The uniqueness of this compound lies in its specific combination of dichlorophenyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific and industrial fields Its unique structure and reactivity make it a valuable tool for research and development

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O2/c15-11-6-3-9(7-12(11)16)21-13(22)20-8-1-4-10(5-2-8)23-14(17,18)19/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUMKSUUUPBQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.